1-ethyl-4-[(furan-2-ylcarbonyl)amino]-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a furylcarbonylamino group, and a carboxamide group
Preparation Methods
The synthesis of 1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Furylcarbonyl Group: The furylcarbonyl group can be introduced via acylation reactions using furylcarbonyl chloride in the presence of a base such as pyridine.
Ethyl Substitution: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furylcarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, using palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme catalysis or blocking receptor-ligand interactions, leading to therapeutic effects .
Comparison with Similar Compounds
1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Known for its antimicrobial activity.
Indole Derivatives: Widely studied for their biological activities, including anticancer and antiviral properties.
Furylcarbonyl Compounds: Explored for their potential in biofuel production and as fuel additives.
The uniqueness of 1-ETHYL-4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N4O3 |
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Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-ethyl-4-(furan-2-carbonylamino)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12N4O3/c1-2-15-6-7(9(14-15)10(12)16)13-11(17)8-4-3-5-18-8/h3-6H,2H2,1H3,(H2,12,16)(H,13,17) |
InChI Key |
SHLZNPXABCEXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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